7-[2-(Phosphonomethoxy)ethyl]adenine

PRPP synthetase acyclic nucleoside phosphonate activation antiviral metabolism

7-[2-(Phosphonomethoxy)ethyl]adenine is an acyclic nucleoside phosphonate (ANP) that serves as the N7‑regioisomer of the clinically established antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, adefovir). While sharing an identical adenine base and phosphonomethoxyethyl side chain, the covalent linkage occurs at the N7 position of the purine ring, a structural variation that fundamentally alters its interaction with key activating enzymes and its resultant pharmacological profile.

Molecular Formula C8H12N5O4P
Molecular Weight 273.19 g/mol
Cat. No. B8636400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(Phosphonomethoxy)ethyl]adenine
Molecular FormulaC8H12N5O4P
Molecular Weight273.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=CN2CCOCP(=O)(O)O)N
InChIInChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)12-4-13(6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)
InChIKeyKWRDJWFJFVMQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-[2-(Phosphonomethoxy)ethyl]adenine – A Positional Isomer of Adefovir with Distinct Enzymatic Recognition and Utility in Antiviral Selectivity Profiling


7-[2-(Phosphonomethoxy)ethyl]adenine is an acyclic nucleoside phosphonate (ANP) that serves as the N7‑regioisomer of the clinically established antiviral agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, adefovir) [1]. While sharing an identical adenine base and phosphonomethoxyethyl side chain, the covalent linkage occurs at the N7 position of the purine ring, a structural variation that fundamentally alters its interaction with key activating enzymes and its resultant pharmacological profile [1][2].

Why 7-[2-(Phosphonomethoxy)ethyl]adenine Cannot Be Replaced by Its N9 Isomer or Other ANPs Without Compromising Experimental Fidelity


Acyclic nucleoside phosphonates appear structurally similar, yet enzymatic activation through 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase is exquisitely sensitive to the regiochemistry of the adenine linkage [1]. The N7 isomer resists phosphorylation by PRPP synthetase, rendering it metabolically inert compared to the N9-linked PMEA, which is efficiently converted to its antiviral diphosphate form [1][2]. Consequently, data generated with the N9 isomer cannot be extrapolated to the N7 isomer, and vice versa, making direct procurement of the specific compound essential for accurate SAR studies, impurity profiling, or mechanistic investigations.

Quantitative Differentiation of 7-[2-(Phosphonomethoxy)ethyl]adenine – Comparator-Backed Evidence for Informed Procurement


PRPP Synthetase Substrate Recognition: N7 Isomer Shows Complete Lack of Phosphorylation vs. Efficient Conversion of N9-PMEA

7-[2-(Phosphonomethoxy)ethyl]adenine (compound 20) is not phosphorylated by 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase, whereas the N9 isomer 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, 4) is efficiently recognized and converted to its diphosphate form [1]. A direct comparison of substrate kinetics reveals that the N7 isomer exhibits a Ki of 1.7 × 10⁷ nM (≈17 mM) against PRPP synthetase, confirming negligible active-site affinity [2]. In contrast, PMEA functions as a natural substrate for PRPP synthetase, with the enzyme catalyzing the direct transfer of pyrophosphate from PRPP to PMEA to generate the antivirally active metabolite PMEApp [3].

PRPP synthetase acyclic nucleoside phosphonate activation antiviral metabolism

Antiviral Activity Profile: N7 Isomer Lacks Pronounced Anti-DNA Virus Activity Contrasting with Potent N9-PMEA

In head-to-head evaluation against DNA viruses, 7-[2-(phosphonomethoxy)ethyl]adenine (20) did not exhibit pronounced antiviral activity, in direct contrast to its N9 counterpart PMEA (4), which demonstrates potent inhibition of HIV-1, HIV-2, HSV, and other DNA viruses [1]. The lack of activity in the N7 isomer is mechanistically linked to its inability to undergo intracellular phosphorylation by PRPP synthetase [1][2]. Quantitative antiviral data for PMEA (N9) indicate EC₅₀ values in the low micromolar range (e.g., 0.5–5 µM against HIV-1 in CEM cell cultures) [3], whereas the N7 isomer remains inactive at concentrations up to 100 µM under comparable assay conditions [1].

antiviral activity DNA virus inhibition structure-activity relationship

Adenosine Deaminase Inhibition: N7 Isomer Is a Negligible Inhibitor (Ki > 800 µM), Enabling Clean Mechanistic Studies

7-[2-(Phosphonomethoxy)ethyl]adenine (20) displays extremely weak inhibition of calf mucosal adenosine deaminase, with a Ki > 8.0 × 10⁵ nM (800 µM) [1]. This distinguishes it sharply from the structurally related N7-adenine acyclic nucleoside (compound 14), which was characterized as a potent adenosine deaminase inhibitor with an IC₅₀ in the low micromolar range (approximately 1–10 µM) [2]. The >100-fold difference in inhibitory potency between these two N7-adenine analogs demonstrates that the phosphonomethoxyethyl moiety of compound 20 abolishes binding to adenosine deaminase, unlike the simpler acyclic side chain of compound 14.

adenosine deaminase enzyme inhibition negative control

Regioisomeric Identity Confirmed by Metal-Ion Coordination: N7 vs. N9 Ligation Profiles Inform Quality Control

The coordination of divalent metal ions such as Cu²⁺ and Pt²⁺ to PMEA occurs preferentially at N3, whereas the N7 position is involved only when N3 is blocked (e.g., in 3-deaza-PMEA) [1]. In the N7 regioisomer (compound 20), the phosphonomethoxyethyl substitution at N7 sterically and electronically alters the purine's metal-binding profile, leading to distinct complex equilibria compared with the N9 isomer [1][2]. Potentiometric pH titration data demonstrate that the (Dien)Pt(PMEA-N7) complex exhibits reduced stability constants for metal-ion binding at the phosphonate group (decrease of ∼0.4 log units) relative to free phosphonate ligands [2].

metal-ion binding regioisomer identification NMR

High-Impact Application Scenarios for Procuring 7-[2-(Phosphonomethoxy)ethyl]adenine


Negative Control in PRPP Synthetase-Dependent Antiviral Activation Assays

7-[2-(Phosphonomethoxy)ethyl]adenine serves as the definitive negative control for experiments investigating the role of PRPP synthetase in ANP activation. Its complete resistance to phosphorylation [1][2] allows researchers to distinguish direct enzyme-mediated antiviral effects from downstream metabolic activation. Paired with PMEA as the positive control, the N7 isomer enables rigorous validation of PRPP synthetase activity in cell-free and cell-based systems.

Regioisomer-Specific Reference Standard for Adefovir API Impurity Profiling

The N7 isomer is a known process-related impurity in the synthesis of adefovir (PMEA). Its distinct chromatographic retention, metal-ion coordination, and NMR fingerprint [3] make it an essential reference standard for HPLC and LC-MS methods aimed at quantifying N7 regioisomer content in adefovir active pharmaceutical ingredient (API). Pharmaceutical quality control laboratories require this compound to meet ICH impurity identification and quantification guidelines.

Structure-Activity Relationship (SAR) Probe for Adenine Nucleoside Phosphonate Optimization

The stark contrast in biological activity between the N7 and N9 regioisomers [1][4] provides a valuable SAR anchor point for medicinal chemistry programs designing next-generation ANPs. By comparing these two isomers, researchers can computationally model the steric and electronic requirements for PRPP synthetase recognition and optimize linker regiochemistry to improve antiviral selectivity or reduce off-target enzyme activation.

Adenosine Deaminase Mechanistic Studies Using a Chemically Matched Inactive Ligand

With a Ki exceeding 800 µM against adenosine deaminase [4], the N7 phosphonate functions as a chemically matched, inactive control in studies of ADA-mediated purine metabolism. When paired with active N7-adenine acyclic nucleosides that inhibit ADA at low micromolar concentrations [1], this compound helps confirm that observed cellular effects are specifically attributable to ADA inhibition rather than nonspecific adenine analog interactions.

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